Product packaging for Nitarsone(Cat. No.:CAS No. 98-72-6)

Nitarsone

Cat. No.: B135203
CAS No.: 98-72-6
M. Wt: 247.04 g/mol
InChI Key: FUUFQLXAIUOWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitarsone (CAS 98-72-6), with the chemical formula C₆H₆AsNO₅ and an average molecular weight of 247.04, is an organoarsenic compound supplied as a white to light yellow crystalline powder . This product is provided with a high purity of >98.0% and is intended for research purposes only. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or any form of human or veterinary use. Historically, this compound was developed and used in poultry production as a feed additive to increase weight gain, improve feed efficiency, and prevent blackhead disease (histomoniasis) caused by the protozoan Histomonas meleagridis . Its approval for this use was withdrawn in the United States in 2015, and it is not approved in the GB/UK or EU . Its primary research value now lies in studying the environmental impact and metabolic fate of organoarsenic drugs. Investigations have shown that the use of this compound in animals can lead to the presence and potential transformation of various arsenic species, including inorganic arsenic (iAs) and methylarsonate (MA), in meat, posing a subject for dietary exposure and risk assessment studies . Its mechanism of action is identified as an inhibitor of mitochondrial ATP synthase . Researchers utilize this compound to explore its effects on biological systems, its environmental persistence, and its behavior in analytical chemistry for arsenic speciation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6AsNO5 B135203 Nitarsone CAS No. 98-72-6

Properties

IUPAC Name

(4-nitrophenyl)arsonic acid
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InChI

InChI=1S/C6H6AsNO5/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h1-4H,(H2,9,10,11)
Source PubChem
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InChI Key

FUUFQLXAIUOWML-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])[As](=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6AsNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

60348-34-7 (di-hydrochloride salt)
Record name Nitarsone [USAN:INN]
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DSSTOX Substance ID

DTXSID9045007
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Molecular Weight

247.04 g/mol
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Physical Description

Solid
Record name Nitarsone
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CAS No.

98-72-6
Record name Nitarsone
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Melting Point

298 - 300 °C
Record name Nitarsone
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Biochemical and Cellular Mechanisms of Nitarsone Action

Antiprotozoal Efficacy and Parasitic Targets

Nitarsone has demonstrated efficacy as an antiprotozoal agent, specifically against Histomonas meleagridis, the causative agent of histomoniasis in gallinaceous birds wikipedia.orgsmolecule.comresearchgate.net. Research has also explored its activity against other protozoa, such as Giardia lamblia. In high-throughput screening assays, this compound was identified as a compound that modulates mitochondrial proteins involved in the regulation of reactive oxygen species (ROS) production in Giardia lamblia nih.govgoogle.com. While effective, instances of reduced sensitivity of H. meleagridis to this compound have been reported, indicating potential challenges in sustained efficacy researchgate.net.

Inhibition of Adenosine Triphosphate (ATP) Production Pathways

A central aspect of this compound's mechanism of action involves the disruption of ATP synthesis, the primary energy currency of cells smolecule.com. This interference occurs through several key metabolic pathways.

This compound directly inhibits energy-linked reduction of NAD+, mitochondrial respiration, and ATP synthesis nih.gov. Oxidative phosphorylation, which occurs within the mitochondria of eukaryotic cells, is the metabolic pathway responsible for generating the majority of ATP through the oxidation of nutrients wikipedia.orgmhmedical.com. Arsenic compounds, to which this compound belongs, are known to exert lethal effects on cells by interfering with cellular energy metabolisms and inhibiting sulfhydryl-containing enzymes, which are crucial components of various metabolic pathways, including those involved in mitochondrial respiration nih.govtandfonline.com. While some parasitic protozoa, such as Trichomonas vaginalis, possess modified mitochondria (hydrogenosomes) and primarily rely on glycolysis for ATP production, others, like Cryptosporidium muris, retain the capacity for oxidative phosphorylation wikipedia.orglivestockscience.in.

The precise mechanism by which this compound affects specific enzymes like pyruvate (B1213749) dehydrogenase (PDH) is not fully elucidated smolecule.com. However, the general disruption of essential metabolic processes, including energy production, is a key component of its action smolecule.com. The pyruvate dehydrogenase complex (PDC) is a critical mitochondrial multienzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA, NADH, and CO2 nih.govnih.gov. This reaction is fundamental for the aerobic utilization of glucose nih.gov. In some apicomplexan parasites, such as Plasmodium falciparum, a single PDH complex is present and located in the apicoplast, a relict plastid nih.gov. Inhibition of PDH can significantly impact central metabolism and ATP generation within the cell nih.govmdpi.come-dmj.org.

Interference with Mitochondrial Respiration and Oxidative Phosphorylation

Generation of Reactive Oxygen Species and Oxidative Stress Induction

This compound's action is associated with an increase in hydrogen peroxide production, which can lead to the formation of reactive oxygen species (ROS) and the induction of oxidative stress within parasitic cells nih.gov. Reactive oxygen species are highly reactive chemicals derived from oxygen, including superoxide, hydroxyl radical, and hydrogen peroxide wikipedia.org. While ROS play roles as signaling molecules at low concentrations, excessive levels can cause significant damage to cellular structures, including lipids, DNA, RNA, and proteins, leading to a state known as oxidative stress wikipedia.orgmdpi.comsmw.ch. Mitochondria are a major endogenous source of ROS production during normal cellular metabolism wikipedia.orgmdpi.comsmw.ch. Parasites, in response to increased ROS, have evolved defense mechanisms, primarily involving antioxidant enzymes, to counteract oxidative damage nih.gov. As noted in studies on Giardia lamblia, this compound has been identified as a modulator of mitochondrial proteins that regulate ROS production nih.gov.

Interactions with Cellular Macromolecules

Beyond its impact on energy metabolism, arsenic compounds, including this compound, can interact with crucial cellular macromolecules.

Arsenical compounds are known to bind to tubulin, a protein that forms microtubules, essential components of the cytoskeleton involved in cell division and maintaining cell shape nih.govtandfonline.comtandfonline.com. This binding can lead to adverse cellular effects such as aneuploidy (abnormal number of chromosomes), polyploidy (presence of more than two sets of chromosomes), and mitotic arrests (halting of cell division) nih.gov. While other antiparasitic drugs, such as benzimidazoles, are known to target and bind to tubulin proteins, thereby damaging the parasite's cytoskeleton and interfering with cell cycle progression tandfonline.comtandfonline.comresearchgate.net, the specific details of this compound's direct binding to protozoal tubulin and its precise implications for parasitic cell cycle regulation are areas that may warrant further detailed investigation. The unique and often divergent mechanisms of cell cycle regulation in parasitic protozoa, compared to their mammalian hosts, make these processes attractive targets for novel drug development nih.gov.

Effects on Inflammatory Responses

This compound has been noted to affect inflammatory responses in target tissues . While the detailed direct mechanisms of this compound's specific impact on inflammatory pathways are complex and not fully elucidated in all contexts, the general mechanisms of arsenic toxicity provide insight. The generation of reactive oxygen species (ROS) and induction of oxidative stress are well-documented effects of arsenic nih.govtoxno.com.au. Oxidative stress is a critical component in the initiation and progression of various inflammatory processes, as it can trigger signaling pathways that lead to the production of pro-inflammatory mediators gmpc-akademie.de. Chronic inflammation, often exacerbated by oxidative stress, can compromise the integrity of the intestinal barrier, potentially leading to increased intestinal permeability and systemic inflammatory responses gmpc-akademie.de.

Modulation of Cellular Proliferation and Differentiation

The cellular actions of this compound extend to the modulation of proliferation and differentiation. Arsenical binding to tubulin, as part of its influence on carcinogenicity, can result in cellular anomalies such as aneuploidy, polyploidy, and mitotic arrests nih.govtoxno.com.au. Moreover, the interaction of arsenic with other protein targets can lead to altered DNA repair enzyme activity, modifications in DNA methylation patterns, and changes in cell proliferation nih.govtoxno.com.au. The Toxin and Toxin Target Database (T3DB) explicitly states that this compound affects cellular proliferation and differentiation in target tissues .

Recent research indicates that this compound can influence neuronal cell survival and plasticity. Specifically, this compound has been shown to preserve and restore the transcriptional activity of cAMP-responsive element-binding protein (CREB), a master regulator involved in cell survival and plasticity-related gene expression. This effect is achieved by selectively hindering the assembly of a Jacob/LIM-only 4 (LMO4)/Protein phosphatase 1 (PP1) signalosome google.comnih.gov.

Comparative Analysis of Toxicity Mechanisms with Inorganic Arsenic Species

This compound is classified as an organoarsenic compound, and it is generally considered to exhibit lower toxicity compared to inorganic arsenic (iAs) species smolecule.comcenterforfoodsafety.orgsci-hub.se. However, a significant aspect of this compound's toxicological profile is its potential for conversion into more toxic inorganic arsenic forms both in vivo (within living organisms) and in environmental settings smolecule.comcenterforfoodsafety.orgresearchgate.net.

Studies evaluating the use of this compound in poultry have demonstrated that it can lead to elevated concentrations of inorganic arsenic (iAs) and monomethylarsonic acid (MMA) in the meat of treated birds smolecule.comresearchgate.netnih.govnih.gov. The degradation of phenylarsonics, a class of compounds that includes this compound, is known to release inorganic arsenic species researchgate.net.

The toxicity of arsenic compounds is highly dependent on their chemical form and valence state. Trivalent arsenic species, such as arsenite (As(III)), monomethylarsonous acid (MMA(III)), and dimethylarsinous acid (DMA(III)), are generally recognized as more potent cytotoxics and carcinogens compared to their pentavalent counterparts researchgate.netnih.govresearchgate.net. Inorganic arsenic, particularly in its pentavalent arsenate (As(V)) form, can disrupt ATP production by structurally mimicking phosphate (B84403) and subsequently uncoupling oxidative phosphorylation nih.govtoxno.com.aunih.gov.

A key mechanism underlying arsenic's toxicity involves its ability to inhibit sulfhydryl-containing enzymes nih.gov. The metabolism of inorganic arsenic typically involves a reduction to a trivalent state, followed by oxidative methylation to a pentavalent state, primarily occurring in the liver. This process yields mono-, di-, and trimethylated species, with arsenite methyltransferase (As3MT) playing a crucial role in the methylation steps nih.govtoxno.com.aunih.govgriffith.edu.au. The binding of arsenic-containing compounds to vicinal thiols within proteins, particularly mitochondrial redox proteins, disrupts normal cellular redox systems. This disruption can lead to increased production of reactive oxygen species (ROS) and the subsequent induction of apoptotic signaling pathways nih.govresearchgate.net.

The following table presents data on arsenic species concentrations in turkey meat, highlighting the impact of this compound use.

Table 1: Mean Concentrations of Arsenic Species in Turkey Meat (µg/kg) Based on this compound Detectability researchgate.netnih.gov

Arsenic SpeciesSamples with Detectable this compound (Mean ± 95% CI)Samples without Detectable this compound (Mean ± 95% CI)
Inorganic Arsenic (iAs)0.92 µg/kg researchgate.netnih.gov0.39 µg/kg (antibiotic-free/organic), 0.33 µg/kg (conventional, no this compound policy) researchgate.netnih.gov
Monomethylarsonic acid (MA)10.96 µg/kg researchgate.netnih.gov1.54 µg/kg (antibiotic-free/organic), 0.28 µg/kg (conventional, no this compound policy) researchgate.netnih.gov

Note: Data from researchgate.netnih.gov indicate that samples with measurable this compound had significantly higher mean iAs and MA concentrations compared to samples without detectable this compound.

Biotransformation Pathways and Arsenic Speciation

Metabolic Conversion of Nitarsone in Biological Systems

This compound undergoes metabolic conversion within biological systems, with microbial processes being particularly influential. smolecule.com

Reduction of the Nitro Group to Amino Derivatives

A key metabolic pathway for this compound involves the reduction of its nitro group to form amino derivatives. This reduction typically occurs under anaerobic conditions. smolecule.comnih.gov The process is a six-electron reduction, sequentially yielding nitroso-, N-hydroxylamino-, and ultimately amino-functional groups. nih.gov Research indicates that the initial electron transfer preferentially targets the nitro group of this compound. researchgate.netfigshare.comacs.org

Specific enzymes, such as ArsE and ArsF found in bacteria like Shewanella putrefaciens, are capable of reducing the nitro group of trivalent this compound [Nit(III)] to an amino group, leading to the formation of p-aminophenylarsenite [p-ASA(III)] (also known as p-arsanilic acid). researchgate.netacs.org The conversion of the nitroso group to the hydroxylamino intermediate occurs at a rate significantly faster than the initial reduction of the nitro group. nih.gov

Hydrolytic Degradation and Arsenic Acid Derivatives

This compound is also susceptible to hydrolytic degradation, particularly under alkaline conditions. This process can lead to the formation of arsenic acid derivatives. smolecule.com While general hydrolytic degradation is acknowledged, detailed research findings specifically outlining the direct formation of distinct arsenic acid derivatives from this compound via biological hydrolysis, separate from the nitro reduction pathway and subsequent C-As bond cleavage, are less extensively documented in the provided information. The primary focus of observed biological transformation pathways for this compound centers on the reduction of its nitro group and the subsequent cleavage of the carbon-arsenic bond.

Formation of Arsenic Metabolites

The degradation of this compound in biological systems results in the production of various arsenic metabolites, including inorganic arsenic species. smolecule.com Studies have demonstrated that the use of this compound can lead to increased concentrations of inorganic arsenic (iAs) and other arsenic species in animal tissues, such as turkey meat. smolecule.comnih.gov

Inorganic Arsenic (iAs) Formation

The formation of inorganic arsenic (iAs), encompassing both arsenite (AsIII) and arsenate (AsV), is a crucial outcome of this compound degradation. smolecule.comsci-hub.senih.govtlri.gov.twnih.gov A major step in this process involves the cleavage of the carbon-arsenic (C-As) bond within the organoarsenical structure. researchgate.netacs.orgnih.govpnas.org Enzymes like ArsI, a C-As lyase belonging to the type I extradiol dioxygenase family, are instrumental in catalyzing the cleavage of the C-As bond in the reduced forms of aromatic arsenicals, including Nit(III) and p-arsanilic acid (p-ASA(III)), thereby generating As(III). nih.govpnas.org This conversion to inorganic arsenic is often considered a detoxification process, as the trivalent forms of organoarsenicals can be more toxic. pnas.org

Methylarsonate (B1206947) (MA) Generation

Methylarsonate (MA), also known as methylarsonic acid, is a recognized arsenic metabolite formed during the biotransformation of arsenic compounds. nih.govtlri.gov.tw Research has shown elevated mean levels of methylarsonate in turkey meat samples where this compound was detected, indicating its formation as a metabolite. nih.govspeciation.net The biomethylation of arsenic compounds, typically commencing with trivalent arsenic, is understood to lead to the generation of methanearsonates. tlri.gov.twwikipedia.org

Dimethylarsinate (B1200466) (DMA) Production

Dimethylarsinate (DMA), also referred to as dimethylarsinic acid or cacodylic acid, is another significant arsenic metabolite. nih.govtlri.gov.tw It is produced through the biomethylation pathway, following the formation of methylarsonate. tlri.gov.tw Studies have successfully detected dimethylarsinate in samples where this compound was present, confirming its role as a metabolic product. nih.gov Dimethylarsinic acid is considered a major methylated metabolite of ingested arsenical compounds in mammals. fishersci.ieebi.ac.uk

Microbial Biotransformation and Detoxification Mechanisms

Microorganisms play a critical role in the biogeochemical cycling of arsenic, including the transformation of organoarsenicals like this compound. These microbial processes can lead to either detoxification or the release of more mobile and toxic arsenic species.

Anaerobic Reduction by Dissimilatory Metal-Reducing Bacteria (e.g., Shewanella oneidensis)

Anaerobic degradation of this compound by microbes is a significant pathway, especially given the compound's resistance to direct oxidative degradation due to its nitro group researchgate.netacs.org. Shewanella oneidensis MR-1, a model and widespread dissimilatory metal-reducing bacterium (DMRB) in aquatic environments, has been demonstrated to anaerobically respire on this compound researchgate.netacs.orgfigshare.comacs.org. This process is crucial in understanding the fate of this compound in oxygen-limited environments.

Extracellular electron transfer (EET) pathways are essential for the anaerobic reduction of this compound by Shewanella oneidensis MR-1 researchgate.netacs.orgfigshare.comacs.org. Modularity among MtrA, MtrB, and MtrC paralogues within S. oneidensis MR-1 is observed in this anaerobic this compound reduction researchgate.netacs.orgacs.org. The addition of mediators like anthraquinone-2,6-disulfonate can significantly enhance the this compound reduction rate, indicating the involvement of electron transfer mechanisms researchgate.netacs.orgacs.org. Shewanella oneidensis is known for its ability to produce electrically conductive nanowires that facilitate electron transfer to electron acceptors, which is a key feature in its metal-reducing capabilities taylorandfrancis.com.

Analysis of reduction products and density functional theory (DFT) calculations suggest a two-step mechanism for this compound degradation by Shewanella oneidensis MR-1. Initially, reducing equivalents target the nitro group of this compound. This is followed by the cleavage of the carbon-arsenic (C-As) bond in the resulting reduction products, mediated by a novel C-As lyase researchgate.netacs.orgacs.orgresearchgate.net. This C-As bond cleavage is a critical step as it can lead to the release of inorganic arsenic. While S. putrefaciens has been shown to cleave the C-As bond in trivalent forms of aromatic arsenicals like this compound, even without the arsI gene (which encodes the ArsI C-As lyase), the specific novel C-As lyase in S. oneidensis MR-1 highlights diverse enzymatic strategies for organoarsenical degradation researchgate.netnih.govacs.org.

Role of Extracellular Electron Transfer Pathways

Impact on Microbial Community Dynamics and Resistance Genes (e.g., ars genes)

The presence of this compound and its transformation products can significantly influence microbial community dynamics and select for arsenic resistance genes. Arsenic resistance (ars) genes are widely distributed in prokaryotes and eukaryotes and play a crucial role in arsenic detoxification and metabolism nih.govresearchgate.netmdpi.comresearchgate.net. These genes are often found in clusters within ars operons researchgate.netmdpi.com.

Studies have shown that arsenic contamination can lead to changes in microbial metabolic potential and diversity, with variations observed in functional genes, including those responsible for arsenic resistance nih.gov. For instance, the arsEFG genes, commonly found in ars operons of anaerobes, confer resistance to trivalent this compound (Nit(III)) by a combination of nitroreduction to p-arsanilic acid (p-AsA(III)) by ArsEF and subsequent efflux of p-AsA(III) by ArsG researchgate.net. The arsI gene, encoding an Fe(II)-dependent extradiol dioxygenase, has been identified in bacteria like Bacillus sp. MD1, and is capable of cleaving the C-As bond in trivalent roxarsone (B1679585), p-arsanilic acid, and this compound mdpi.comnih.govfrontiersin.org. This highlights how microbial communities adapt to arsenic stress through diverse resistance mechanisms, including enzymatic transformations and efflux systems frontiersin.org.

Abiotic Transformation Processes (e.g., Photolysis)

Beyond microbial activity, this compound can also undergo abiotic transformations in the environment, with photolysis being a notable process. Abiotic transformation of phenylarsonic feed additives, including this compound, often results in the partial or complete cleavage of the C-As bond, leading to the release of inorganic arsenic (i-As) nih.govmdpi.com.

Environmental Mobility and Bioaccumulation Dynamics

Accumulation in Food Chains and Ecological Transfer

The presence of nitarsone and its transformation products in the environment raises concerns about their entry into and movement through food chains. Research has focused on the potential for arsenic species, derived from this compound, to accumulate in animal tissues and subsequently transfer to other organisms, including humans, through consumption smolecule.comsemanticscholar.org.

Studies have investigated the levels of arsenic species in poultry meat, particularly in chickens and turkeys, following the use of this compound as a feed additive semanticscholar.orgpoultryworld.net. These studies have consistently shown that this compound use can lead to elevated levels of arsenic, including inorganic arsenic (iAs) and methylarsonate (B1206947) (MA), in the edible tissues of treated birds semanticscholar.orgpoultryworld.net. Inorganic arsenic is generally considered more toxic than organic forms smolecule.commdpi.com.

Detailed research findings highlight the accumulation of arsenic species in different types of poultry meat. For instance, one study analyzed turkey meat samples and found increased mean levels of iAs and MA in meat from conventional producers who used this compound compared to those who did not, or compared to antibiotic-free and organic meat semanticscholar.org. Samples where this compound was detected showed the highest mean concentrations of iAs and MA semanticscholar.org.

The transformation of this compound in the environment and within the animal is a key factor influencing the forms of arsenic that can enter the food chain. While this compound itself is an organic arsenical, it can be metabolized or degraded into inorganic arsenic species smolecule.commdpi.comfda.gov. This conversion is significant because inorganic arsenic is more readily accumulated in tissues and poses a greater toxicological risk smolecule.commdpi.com.

Data from market basket studies have provided quantitative evidence of arsenic levels in poultry meat. The following table summarizes representative data illustrating the difference in mean concentrations of arsenic species in turkey meat based on production practices:

Production PracticeMean iAs (µg/kg)Mean MA (µg/kg)
Conventional (this compound Use)0.645.27
Conventional (No this compound Use Policy)0.330.28
Antibiotic-Free and Organic0.391.54

*Data derived from research findings on turkey meat analysis semanticscholar.org.

This data indicates that the use of this compound in conventional poultry production significantly contributed to higher levels of both inorganic arsenic and methylarsonate in the meat semanticscholar.org. The presence of measurable this compound residues in meat samples was also associated with the highest mean levels of iAs and MA, further supporting the link between this compound use and arsenic accumulation in edible tissues semanticscholar.org.

The ecological transfer of arsenic originating from this compound is not limited to direct consumption of poultry. Arsenic residues can enter the environment through poultry litter, which is often used as fertilizer smolecule.commdpi.com. This can lead to the contamination of soil and water sources, potentially impacting other components of the ecosystem and facilitating the entry of arsenic into other food chains smolecule.commdpi.comresearchgate.net. While this compound itself may be resistant to rapid degradation in some environments, its transformation into more mobile and bioavailable inorganic forms can enhance its ecological transfer potential smolecule.commdpi.comresearchgate.netacs.org.

Research on the environmental behavior of related organoarsenicals, such as roxarsone (B1679585), which shares similarities with this compound, has shown that these compounds and their degradation products can accumulate in soil and transfer to cultivated crops, further illustrating the potential for food chain contamination mdpi.comresearchgate.net. Although specific detailed studies focusing solely on the transfer of this compound-derived arsenic through multiple trophic levels in various ecological settings are less extensively documented in the provided search results, the established presence of arsenic in contaminated soil and water due to poultry litter application suggests a pathway for broader ecological exposure and potential bioaccumulation in other organisms within affected environments smolecule.commdpi.comresearchgate.net.

Advanced Analytical Methodologies for Nitarsone and Metabolite Speciation

Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are critical steps in arsenic speciation analysis to ensure the quantitative recovery of target analytes and to minimize species interconversion. The complexity of biological and environmental matrices necessitates optimized protocols.

Optimization for Complex Biological and Environmental Matrices

For complex matrices such as animal tissues (e.g., chicken and turkey meat) and livestock feed, various extraction techniques have been developed and optimized. Microwave-assisted extraction (MAE) has proven effective for extracting arsenic species from these challenging samples. nih.govcornell.edu For instance, a rapid extraction procedure for arsenic speciation in chicken tissue utilized a methanol-water mixture in conjunction with a microwave oven and then an ultrasonic probe, achieving extraction efficiencies ranging from 80% to 100% within 7 minutes. nih.gov

Another study on livestock feeds employed MAE with 1.5M H3PO4 at 120°C for 45 minutes to achieve maximum recoveries of total arsenic and organoarsenic species, including nitarsone, without degradation. cornell.edu Alkaline aqueous extracts of freeze-dried turkey samples have also been used for arsenic species determination. nih.gov For total arsenic content, microwave-assisted acid mineralization followed by ICP-MS analysis is a common approach. nih.gov

Preservation Protocols for Species Integrity

Maintaining the integrity of arsenic species during sample collection, storage, and preparation is of utmost importance, as interconversion between species can lead to biased results. spectroscopyonline.combrooksapplied.com Analytical procedures must be designed to prevent such transformations. For example, some extraction methods, like those using 0.28 M nitric acid for rice, are specifically validated to preserve species identity. spectroscopyonline.com In the analysis of human urine samples, a 1-10 dilution of the urine was found to minimize matrix effects during anion exchange analysis. nih.gov While specific preservation protocols for this compound itself are often integrated into the extraction process, the general principle applies to all arsenic species, emphasizing the need for careful control of pH, redox conditions, and temperature to prevent interconversion. brooksapplied.comiaea.org

Chromatographic Separation Methods for Arsenic Species

Chromatographic separation is indispensable for differentiating and quantifying the various arsenic species present in a sample. The choice of chromatographic method depends heavily on the physicochemical properties of the arsenic compounds, such as their charge and polarity. researchgate.net

High Performance Liquid Chromatography (HPLC) Systems

HPLC, particularly when coupled with highly sensitive detectors like ICP-MS (HPLC-ICP-MS), is the most widely used and effective technique for arsenic speciation analysis. researchgate.netresearchgate.netspectroscopyonline.com This hyphenated technique allows for the separation of multiple arsenic species in a single run, followed by their precise quantification. Other detection methods, such as ultraviolet oxidation hydride generation atomic fluorescence spectrometry (HPLC-UV-HG-AFS), have also been employed for the determination of organoarsenic additives like this compound in feed samples. nih.govcornell.edu

Anion Exchange Chromatography

Anion exchange chromatography is frequently employed for the separation of negatively charged arsenic species, which include inorganic arsenite (As(III)), inorganic arsenate (As(V)), monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and this compound. nih.govresearchgate.netnih.govscienceopen.com

Commonly used columns include the Dionex AS15A anion exchange column nih.gov and Hamilton PRP-X100 or PRP-X110S anion exchange columns. scienceopen.comaafco.org Mobile phases typically consist of ammonium (B1175870) carbonate or ammonium bicarbonate buffers, often with pH adjustments and sometimes including chelating agents like Na2EDTA to improve separation and minimize matrix effects. nih.govscienceopen.comaafco.org

Table 1: Representative Anion Exchange HPLC Conditions for Arsenic Speciation

Arsenic Species SeparatedColumn TypeMobile Phase CompositionDetection MethodReference
Dimethylarsinate (B1200466) (DMA), Methylarsonate (B1206947) (MA), Inorganic Arsenic (iAs), this compoundDionex AS15A anion exchangeAmmonium carbonate buffer (gradient elution)ICP-MS nih.gov
Arsenite (As(III)), Arsenate (As(V)), Monomethylarsonic acid (MMA(V)), Dimethylarsinic acid (DMA(V))Anion exchangeSodium hydroxide (B78521) (NaOH) gradient elutionIC-ICP-MS nih.gov
Arsenobetaine (B179536) (AsB), Dimethylarsinic acid (DMA), Monomethylarsonic acid (MMA), Arsenite (As(III)), Arsenate (As(V))Hamilton PRP-X100 strong anion-exchange(NH4)2CO3, Na2EDTA, Methanol (gradient elution, pH 9)ICP-MS scienceopen.com
Roxarsone (B1679585), p-Arsanilic acid, this compoundHamilton PRP-X110S anion exchange80mM Ammonium Bicarbonate in MeOH/H2O (10+90), pH 10.0LC-MS/MS aafco.org
Cation Exchange Chromatography

Cation exchange chromatography serves as a complementary technique to anion exchange, particularly useful for separating cationic or zwitterionic arsenic species that may not be retained by anion exchange columns. researchgate.netnih.govepa.gov This method is effective for separating species such as monomethylarsonous acid (MMA(III)), dimethylarsinous acid (DMA(III)), and arsenobetaine (AsB). nih.gov A common mobile phase for cation exchange separation is nitric acid. nih.gov The combined use of both anion and cation exchange columns allows for a comprehensive speciation analysis of a wider range of arsenic compounds. nih.gov

Reversed-Phase and Ion Pair Chromatography

Reversed-phase liquid chromatography (RPLC) is a widely used separation technique that separates analytes based on their hydrophobicity researchgate.nethalocolumns.com. While effective for non-polar compounds, the polar nature of many arsenic species, including this compound and its metabolites, can present challenges for retention and separation on traditional reversed-phase columns halocolumns.com.

Ion pair chromatography (IPC), also referred to as ion-interaction chromatography, is often employed in conjunction with reversed-phase chromatography to improve the separation of ionic and polar compounds researchgate.netspectroscopyonline.com. This technique involves adding an ion-pairing reagent to the mobile phase, which interacts with the charged analytes, effectively neutralizing their charge or forming a neutral ion pair. This allows the charged species to be retained and separated on a reversed-phase stationary phase spectroscopyonline.com. IPC offers flexibility in tailoring the separation by selecting appropriate ion-pairing reagents spectroscopyonline.com. Studies have utilized ion-pairing high-performance liquid chromatography (IP-HPLC) with a C18 column for the determination of organoarsenic species, including this compound, in various samples acs.org. Mobile phases containing ion pair forming agents such as sodium hexanesulfonate have been investigated acs.org.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is particularly well-suited for the separation of polar and hydrophilic compounds that are poorly retained in RPLC researchgate.nethalocolumns.com. HILIC employs polar stationary phases and mobile phases with a high organic solvent concentration (typically acetonitrile) and a small amount of water halocolumns.com. The separation mechanism in HILIC is primarily based on partitioning of the analytes into a water-rich layer on the stationary phase surface, as well as hydrogen bonding and electrostatic interactions halocolumns.com.

HILIC has been explored for arsenic speciation, offering orthogonal selectivity compared to RPLC researchgate.nethalocolumns.com. This can be advantageous for separating complex mixtures of arsenic species, including highly polar metabolites that may co-elute in reversed-phase methods halocolumns.com. Research has investigated the benefits of transferring methods to HILIC mode when RPLC fails to provide sufficient retention or resolution for polar metabolites halocolumns.com.

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) is typically used for the separation of volatile or semi-volatile compounds speciation.net. While many arsenic species, including this compound and some of its metabolites, are not inherently volatile, they can be made amenable to GC analysis through derivatization nih.govdeswater.com. Derivatization involves chemically modifying the analytes to increase their volatility and thermal stability deswater.com.

For the analysis of organoarsenic compounds by GC, derivatization with reagents like 1,3-propanedithiol (B87085) has been employed deswater.com. This derivatization forms cyclic dithiaarsenoline compounds that are suitable for GC separation deswater.com. Solid-phase microextraction (SPME) can be used for the extraction of these derivatized species from sample matrices before GC analysis deswater.com. GC is often coupled with element-specific detectors like mass spectrometry (MS) or atomic emission spectrometry (AES) for the determination of organoarsenic compounds nih.govdeswater.com. While GC-MS has been developed for the determination of selected organoarsenic compounds, including this compound, in environmental samples, LC-based methods are generally more prevalent for the speciation of a wider range of arsenic species due to their varying polarities and the challenges associated with derivatization for all relevant species nih.govdeswater.com.

Spectroscopic Detection and Quantification

Element-specific detection is crucial for arsenic speciation analysis to selectively detect arsenic-containing compounds after chromatographic separation, minimizing matrix interferences ingeniatrics.comresearchgate.net.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Coupling

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most widely used and powerful detection technique for arsenic speciation when coupled with liquid chromatography (LC) nih.govingeniatrics.comresearchgate.netnih.govanalytik-jena.com. LC-ICP-MS offers high sensitivity, low detection limits, good selectivity, and a wide linear range for the determination of arsenic species nih.govingeniatrics.com.

In LC-ICP-MS, the effluent from the chromatographic column is introduced into the ICP, where the arsenic atoms are ionized. The ions are then transported into a mass spectrometer, where they are separated and detected based on their mass-to-charge ratio (m/z 75 for arsenic) ingeniatrics.comresearchgate.net. This element-specific detection allows for the selective quantification of arsenic species even in complex matrices ingeniatrics.comresearchgate.net. ICP-MS coupling is compatible with various LC separation modes, including reversed-phase, ion pair, and ion exchange chromatography, making it a versatile tool for comprehensive arsenic speciation ingeniatrics.comresearchgate.netacs.org. The method has been successfully applied to analyze this compound and its metabolites in various matrices, including poultry litter and chicken liver nih.govacs.orgacs.orgacs.org.

Tandem mass spectrometry (ICP-MS/MS or ICP-QQQ) can further enhance selectivity and reduce interferences by using collision or reaction cells researchgate.net. LC-ICP-MS/MS systems have been used for sensitive and accurate determination of various arsenic species researchgate.net.

Atomic Fluorescence Spectrometry (AFS)

Atomic Fluorescence Spectrometry (AFS), particularly when coupled with hydride generation (HG), is another sensitive detection technique used for arsenic speciation iaea.orgacs.orgpsanalytical.com. Hydride generation converts arsenic species into volatile arsines, which are then transported to the AFS detector for quantification iaea.orgpsanalytical.com.

HPLC coupled to HG-AFS (HPLC-HG-AFS) has been developed for the determination of organoarsenic compounds, including this compound acs.orgresearchgate.net. This technique offers high sensitivity and good repeatability acs.org. For certain arsenic species, such as arsenobetaine and arsenosugars, which are not efficiently converted to hydrides, a UV oxidation step may be included before HG-AFS to break down these compounds into measurable forms psanalytical.com. While sensitive, HG-AFS is typically more limited in the range of arsenic species it can effectively detect compared to ICP-MS, particularly for non-hydride forming species without the additional oxidation step iaea.orgpsanalytical.com.

Method Validation and Quality Control in Arsenic Speciation Analysis

Rigorous method validation and quality control are essential to ensure the accuracy, reliability, and comparability of arsenic speciation data iaea.orgscirp.orgresearchgate.netnih.govmdpi.com. Validation typically involves assessing parameters such as selectivity, linearity, limits of detection (LOD) and quantification (LOQ), trueness (accuracy), precision (repeatability and intermediate precision), and recovery nih.govmdpi.comresearchgate.net.

Selectivity ensures that the method can differentiate and quantify the target arsenic species in the presence of other matrix components and potential interfering substances researchgate.net. Linearity establishes the range over which the detector response is directly proportional to the analyte concentration mdpi.com. LOD and LOQ define the lowest concentrations that can be reliably detected and quantified, respectively mdpi.comresearchgate.net. Trueness assesses how close the measured values are to the true concentrations, often evaluated using certified reference materials (CRMs) or by analyzing spiked samples iaea.orgnih.govmdpi.com. Precision indicates the reproducibility of the measurements under the same (repeatability) or different (intermediate precision) conditions nih.govmdpi.com. Recovery studies assess the efficiency of the extraction and analytical procedure in recovering the target species from the sample matrix mdpi.comresearchgate.net.

Quality control measures include the regular analysis of method blanks to monitor contamination, replicate analyses to assess precision, and the use of internal standards or CRMs to monitor method performance and ensure accuracy nih.govmdpi.com. For arsenic speciation, maintaining species integrity throughout sample collection, preparation, and analysis is critical, as species interconversion can occur iaea.orgresearchgate.netbrooksapplied.com. Proper sample preservation and storage conditions are necessary to prevent changes in species distribution nih.govbrooksapplied.com. Participation in proficiency testing programs also helps assess the performance of a laboratory's speciation methods against external benchmarks researchgate.net.

Detailed research findings on method validation for arsenic speciation in various matrices, including food and biological samples, have demonstrated satisfactory performance characteristics for methods utilizing techniques like HPLC-ICP-MS and ion chromatography-ICP-MS nih.govmdpi.comresearchgate.net. For instance, a validated method for arsenic speciation in human urine using HPLC-ICP-MS reported absolute CV values of 3-14% and recoveries from 82 to 115% for several arsenic species nih.gov. Another validated method for arsenic speciation in food using ion chromatography-ICP-MS showed recoveries between 93-122% and acceptable precision researchgate.net.

Epidemiological and Public Health Research

Assessment of Human Dietary Exposure to Nitarsone-Derived Arsenic Species

Quantification of Inorganic Arsenic and Methylated Species in Poultry Products

The use of this compound in poultry has been shown to increase concentrations of inorganic arsenic (iAs) and methylated arsenic species, such as methylarsonate (B1206947) (MA) and dimethylarsinate (B1200466) (DMA), in turkey meat nih.govresearchgate.net. A market-basket study conducted in 2014 in the U.S. analyzed turkey samples for various arsenic species. Turkey meat from conventional producers not prohibiting this compound use exhibited increased mean levels of iAs (0.64 µg/kg) and MA (5.27 µg/kg) nih.govresearchgate.net. In contrast, antibiotic-free and organic meat showed lower mean levels of iAs (0.39 µg/kg) and MA (1.54 µg/kg), while meat from conventional producers explicitly prohibiting this compound use had even lower levels (iAs: 0.33 µg/kg, MA: 0.28 µg/kg) nih.govresearchgate.net.

Samples where this compound was directly measurable displayed the highest mean concentrations of iAs (0.92 µg/kg) and MA (10.96 µg/kg) nih.govresearchgate.net. Seasonal variations in this compound concentrations were also observed, with higher levels in October samples (0.65 µg/kg) compared to March samples (0.11 µg/kg), potentially linked to increased summer use of the drug nih.govresearchgate.net. The mean total arsenic concentration in turkey meat was reported as 11.2 µg/kg nih.gov.

The following table summarizes the mean concentrations of various arsenic species in turkey meat based on production type:

Production Type (Turkey Meat)Mean iAs (µg/kg)Mean MA (µg/kg)Mean DMA (µg/kg)Mean this compound (µg/kg)
Conventional (No prohibition)0.64 nih.govresearchgate.net5.27 nih.govresearchgate.net2.4 nih.gov0.3 nih.gov
Antibiotic-Free & Organic0.39 nih.govresearchgate.net1.54 nih.govresearchgate.net--
Conventional (Prohibiting)0.33 nih.govresearchgate.net0.28 nih.govresearchgate.net--
Samples with Measurable this compound0.92 nih.govresearchgate.net10.96 nih.govresearchgate.net--

Note: Some data points for DMA and this compound were not explicitly differentiated by production type in the provided snippets for all categories, hence marked with '-'.

In chicken meat, similar findings have been observed regarding arsenic speciation. Studies on chicken samples have shown that the use of arsenic-based drugs, including roxarsone (B1679585) (chemically similar to this compound), contributes to elevated iAs, DMA, and other arsenic species nih.gov. For instance, cooked conventional chicken samples had a geometric mean iAs concentration of 1.8 µg/kg, which was higher than antibiotic-free (0.7 µg/kg) or organic (0.6 µg/kg) samples nih.govsemanticscholar.org.

Influence of Food Processing (e.g., Cooking) on Arsenic Speciation

Food processing, particularly cooking, can significantly influence the speciation of arsenic in poultry products. Research indicates that cooking chicken meat that contained arsenic-based drugs (like roxarsone) can lead to a decrease in the concentration of the organic arsenic compound while simultaneously increasing the levels of inorganic arsenic in the meat nih.govjhsph.edunutritionfacts.org. This suggests that the organic arsenic compounds may transform into the more toxic inorganic form during the cooking process jhsph.edunutritionfacts.org. For example, in studies on chicken, cooking increased iAs concentrations and decreased roxarsone concentrations nih.gov. Conversely, DMA concentrations were found to be similar in both raw and cooked samples nih.gov.

Risk Characterization for Human Health Outcomes

The presence of this compound-derived arsenic species in poultry products raises significant public health concerns due to the known toxicity of inorganic arsenic.

Lifetime Cancer Risk Assessment (e.g., Bladder, Lung Carcinogenesis)

Inorganic arsenic is classified as a human carcinogen by the International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA), with sufficient evidence linking it to lung, bladder, and skin cancers who.inteuropa.eucancer.org. Chronic exposure to inorganic arsenic, even at low to moderate levels, is associated with an increased risk of these cancers jhsph.edueuropa.eu.

Based on mean iAs concentrations in turkey samples from conventional producers, estimated lifetime daily consumption by an 80-kg adult, and a proposed cancer slope factor, it was estimated that the use of this compound by all turkey producers could result in approximately 3.1 additional cases of bladder or lung cancer per 1,000,000 consumers nih.govresearchgate.netspeciation.netnih.govunirioja.es. Similarly, for chicken, an increase in arsenic exposure from conventional chicken consumption was estimated to result in 3.7 additional lifetime bladder and lung cancer cases per 100,000 exposed persons semanticscholar.org.

Non-Cancerous Health Effects and Chronic Exposure Implications

Beyond carcinogenicity, long-term exposure to inorganic arsenic from dietary sources, including this compound-treated poultry, is linked to a range of non-cancerous adverse health outcomes. These include skin lesions, pigmentation changes, and hyperkeratosis (hard patches on palms and soles) who.inteuropa.euwho.int. Other documented non-cancerous effects associated with chronic inorganic arsenic exposure are cardiovascular disease, diabetes, neurodevelopmental effects, ischemic heart disease, respiratory disease, chronic kidney disease, atherosclerosis, decreased birth weight, spontaneous abortion, stillbirth, and infant mortality who.inteuropa.euwho.intfoodingredientsfirst.comjhsph.edu. The European Food Safety Authority (EFSA) has concluded that even low to moderate exposure to inorganic arsenic can cause these effects, emphasizing that measures to protect against skin cancer would also be protective against other harmful effects europa.eufoodingredientsfirst.com.

Population-Level Exposure Studies and Surveillance Programs

Population-level studies have sought to understand the association between poultry consumption and arsenic exposure in humans. An evaluation of 3,329 participants from the 2003–2010 National Health and Nutrition Examination Survey (NHANES) with undetectable arsenobetaine (B179536) (to exclude seafood contribution) found that participants in the highest quartile of poultry consumption had urine total arsenic 12% higher and DMA 13% higher than non-consumers nih.govspeciation.net. Specifically, during the fall/winter, participants with the highest turkey intake showed urine total arsenic and DMA levels 17% and 13% higher, respectively, than non-consumers, suggesting a link to seasonal this compound use nih.govspeciation.net.

In the U.S., the National Residue Program (NRP) for Meat, Poultry, and Egg Products, administered by the USDA Food Safety and Inspection Service (FSIS), is an interagency program designed to identify, rank, and test for chemical contaminants, including arsenic, in these products researchgate.netnih.govnih.gov. However, the effectiveness of such programs has been noted to be constrained by factors such as outdated arsenic standards that apply to total arsenic rather than the more health-relevant inorganic arsenic species nih.gov.

The U.S. Food and Drug Administration (FDA) formally withdrew the approval of this compound in animal feeds in December 2015, terminating its domestic sale due to concerns about human dietary exposure to inorganic arsenic wikipedia.orgnih.govjhsph.eduspeciation.netfda.govfoodsafetynews.com. Despite this, the withdrawal does not impact its use or sale by U.S.-based pharmaceutical companies in other countries, posing a continued global health risk jhsph.eduspeciation.net.

Antimicrobial Resistance and Alternative Control Strategies

Emergence and Mechanisms of Histomonas meleagridis Resistance to Nitarsone

The long-term use of this compound led to observations of reduced sensitivity in Histomonas meleagridis strains, highlighting the challenge of drug resistance in controlling histomoniasis frontiersin.orgresearchgate.nettandfonline.comnih.govpoultryworld.nettandfonline.comcabidigitallibrary.orgdissertation.com.

Studies have demonstrated varied sensitivities of H. meleagridis isolates to this compound. Research by Abraham et al. (2014) investigated the sensitivity of three H. meleagridis isolates: strain MNC (North Carolina), strain ZM (Michigan), and strain BG (Georgia) researchgate.netnih.govpoultryworld.netresearchgate.net.

In Vitro Sensitivity Testing Results researchgate.netnih.govpoultryworld.netresearchgate.net:

Strain ZM and BG: Showed reduced growth when treated with this compound at concentrations of 100 ppm and 400 ppm compared to control groups.

Strain MNC: Exhibited no inhibition of growth at 100 ppm this compound, although reduced growth was observed at 400 ppm.

In Vivo Sensitivity Testing Results researchgate.netnih.gov:

To evaluate in vivo resistance, turkey poults were fed a this compound-containing diet or a control diet and then inoculated with H. meleagridis strain MNC.

The this compound-treated group inoculated with strain MNC did not show a significant difference in weight gain or liver and cecal lesion scores compared to the infected control group.

Re-isolation of H. meleagridis from this compound-fed turkeys indicated that the parasite maintained its resistance to this compound at 100 ppm.

These findings collectively suggest that strain MNC had acquired partial resistance to this compound researchgate.netcabidigitallibrary.orgnih.govpoultryworld.netdissertation.comresearchgate.net. Furthermore, some H. meleagridis isolates have also developed resistance to metronidazole (B1676534) frontiersin.orgcabidigitallibrary.orgijagbio.com. It has been observed that some compounds exhibiting strong in vitro activity, such as sodium nitrate, sodium chloride, and boric acid, failed to show therapeutic effects in vivo ijagbio.com. Similarly, Artemisia annua extracts demonstrated limited in vitro success but no protective effect in birds in vivo frontiersin.orgfrontiersin.orgcabidigitallibrary.orgtandfonline.com.

Table 1: Histomonas meleagridis Strain Sensitivity to this compound (Abraham et al., 2014) researchgate.netnih.govpoultryworld.netresearchgate.net

StrainThis compound Concentration (ppm)In Vitro Growth InhibitionIn Vivo Efficacy (Weight Gain, Lesions)
ZM100, 400Reduced growthNot specified for this strain
BG100, 400Reduced growthNot specified for this strain
MNC100No inhibitionNo significant difference from control
MNC400Reduced growthNo significant difference from control

While the emergence of Histomonas meleagridis isolates with reduced sensitivity to this compound and metronidazole has been documented, detailed research elucidating the specific molecular or genetic basis of this resistance development is not extensively described in the available literature frontiersin.org. The observed resistance suggests the presence of different populations of protozoa with varying drug susceptibilities, underscoring the need for further investigation into the underlying molecular mechanisms frontiersin.org.

In Vitro and In Vivo Sensitivity Testing of Parasite Strains

Development of Alternative Antihistomonal Agents

The ban on conventional antihistomonal drugs has intensified the search for alternative control strategies, including phytogenic compounds, yeast mannan-rich fractions, and advancements in vaccine development frontiersin.orgnih.govvjas.vnijagbio.compoultryworld.net.

Numerous plant-derived compounds and herbal extracts have been investigated for their potential antihistomonal properties. Many essential oils and plant extracts, including those from oregano, cinnamon, thyme, capsicum, lemon, rosemary, and garlic, have shown promising in vitro activity against H. meleagridis researchgate.netijagbio.comfrontiersin.orgcabidigitallibrary.orgtandfonline.comresearchgate.netbioone.orgnih.gov.

In Vitro Activity of Selected Herbal Products researchgate.netbioone.org:

RepaXolH and an experimental formulation B demonstrated lethal effects on histomonads at a concentration of 1.25 µl/ml after 48 hours of exposure.

An experimental formulation C was lethal at a concentration of 2.5 µl/ml.

These products also exhibited antibacterial properties, which might contribute to their antihistomonal effect by influencing the cecal bacteria essential for H. meleagridis multiplication researchgate.netresearchgate.netbioone.org.

Despite encouraging in vitro results, the efficacy of many phytogenic compounds has been inconsistent or limited in vivo frontiersin.orgcabidigitallibrary.orgvjas.vnijagbio.comfrontiersin.orgcabidigitallibrary.orgtandfonline.com. For instance, commercial herbal products like Protophyt® and Natustat™ have shown varied success in field trials, with some studies reporting reduced mortality but not complete elimination of lesions, while others found no significant protective effect researchgate.netcabidigitallibrary.orgijagbio.comfrontiersin.orgcabidigitallibrary.org.

Table 2: In Vitro Activity of Selected Herbal Products Against Histomonas meleagridis researchgate.netbioone.org

Product/FormulationOriginating Plants/ComponentsMinimal Lethal Concentration (MLC) in vitro (48h)Additional Properties
RepaXolHOregano, cinnamon, thyme, capsicum (thymol, carvacrol, eugenol, cinnamic aldehyde, capsaicin)1.25 µl/mlAntibacterial
Experimental BOregano, cinnamon, thyme, capsicum (thymol, carvacrol, eugenol, cinnamic aldehyde, capsaicin)1.25 µl/mlAntibacterial
Experimental CGrapefruit-seed extract2.5 µl/mlBroad antibacterial and antifungal

Yeast mannan-rich fractions (MRF), often derived from the cell wall of Saccharomyces cerevisiae, represent a promising alternative strategy for controlling histomoniasis poultryworld.netpoultryworld.net. These fractions, which include mannan (B1593421) oligosaccharides (MOS), are recognized for their ability to bind to and limit the colonization of intestinal pathogens poultryworld.netmdpi.com.

Key findings regarding MRF include:

Lesion Healing: MRF has shown the ability to increase the concentration of fibroblasts, which facilitates lesion healing in the gut poultryworld.net.

Pathogen Mitigation: MRF has been observed to reduce the abundance of food safety pathogens such as Campylobacter jejuni in laying hens researchgate.net.

Enhanced Antibiotic Susceptibility: Research indicates that MRF, when combined with bactericidal antibiotics, can increase reactive oxygen species (ROS) production in resistant E. coli by 59.29 ± 4.03% (p ≤ 0.05), thereby enhancing bacterial susceptibility to antibiotics by impacting central metabolic pathways mdpi.com.

Performance Benefits: A second-generation MRF has demonstrated positive effects on body weight and feed conversion ratio (FCR) in broilers poultryworld.net.

Despite significant research efforts, no commercial vaccines for histomoniasis are currently available frontiersin.orgnih.govnih.govijagbio.comallenpress.commsdvetmanual.com. However, advancements in vaccine development, particularly with live-attenuated isolates, show considerable promise frontiersin.orgnih.govvjas.vnallenpress.comcp-rc.catandfonline.comresearchgate.netfrontiersin.orgnih.govuark.eduresearchgate.net.

Key aspects of vaccine development include:

Attenuation through In Vitro Passage: Prolonged in vitro cultivation of H. meleagridis has been shown to attenuate its virulence and reduce pathogenicity nih.govallenpress.comtandfonline.comfrontiersin.orgnih.govresearchgate.net.

Protective Efficacy in Experimental Settings: Attenuated strains have demonstrated the ability to confer protection in experimental challenges, leading to reduced liver and cecal lesions and a significant decrease in mortality frontiersin.orgnih.govtandfonline.comresearchgate.netfrontiersin.orgnih.govuark.eduresearchgate.net.

Oral Administration: Oral vaccination of 1-day-old turkeys with in vitro attenuated H. meleagridis has successfully protected against fatal histomonosis without negatively impacting performance nih.govtandfonline.comnih.govresearchgate.net.

Cross-Protective Immunity: Studies have shown that attenuated clonal strains can provide cross-protective immunity against heterologous virulent isolates nih.govtandfonline.comnih.govuark.edu.

Long-Term Protection: Recent research has highlighted the long-term efficacy of an attenuated clonal monoxenic H. meleagridis vaccine, providing robust protection for up to 84 days. In one study, vaccinated turkeys showed a 90% survival rate compared to 16% in non-vaccinated controls, along with improved weight gain and fewer organ lesions tandfonline.com.

Table 3: Efficacy of Live-Attenuated Histomonas meleagridis Vaccines in Turkeys (Experimental Studies) nih.govtandfonline.comresearchgate.netnih.govresearchgate.net

Vaccine Type/StrainAdministration RouteAge at VaccinationChallenge ModelKey Efficacy Findings
In vitro attenuated H. meleagridis (clonal)Oral1-day-oldVirulent challengeProtection against fatal histomonosis; no negative effect on performance nih.govresearchgate.net
In vitro attenuated H. meleagridis (clonal)CloacalNot specifiedVirulent challengeReduced liver and cecal lesions; in-contact birds resistant nih.govnih.govuark.edu
Attenuated clonal monoxenic H. meleagridisOralDay-oldVirulent challenge (12 weeks later)Long-term protection (up to 84 days); 90% survival vs. 16% in controls; improved weight gain; fewer lesions tandfonline.com
In vitro attenuated H. meleagridisNot specified18-week-old pulletsVirulent challengePrevented severe drop in egg production researchgate.netnih.gov

Despite these encouraging experimental successes, challenges remain for the widespread commercial application of these vaccines, including optimizing administration age, dose, and route, and validating their efficacy under diverse field conditions against multi-isolate challenges frontiersin.orgnih.gov. It has also been noted that prolonged in vitro passages can sometimes decrease vaccine efficacy or lead to a loss of immunizing ability nih.govfrontiersin.orgnih.govuark.edu.

Advancements in Vaccine Development for Histomoniasis Control

Live-Attenuated Isolates and Efficacy Studies

With the absence of approved drug treatments like this compound for histomoniasis, research has focused on alternative preventative measures, including the development of vaccines, particularly those utilizing live-attenuated isolates of Histomonas meleagridis, the protozoan parasite causing the disease vjas.vnnih.govpoultryworld.net.

Experimental successes have been reported with the administration of live-attenuated isolates, demonstrating high efficacy in conferring protection against histomoniasis in experimental settings without negatively impacting performance nih.gov. Studies have shown that oral vaccination of day-old turkeys with in vitro attenuated H. meleagridis can protect against subsequent challenge with virulent strains tandfonline.comtandfonline.com. This method has also been shown to prevent a severe drop in egg production in vaccinated layer chickens following a virulent challenge nih.govresearchgate.net.

Research indicates that turkeys and chickens can develop a level of resistance to re-infection after recovering from H. meleagridis infection nih.gov. Live-attenuated isolates have demonstrated safety and stability, with studies showing that serial passaging in chickens and turkeys did not result in a reversion to virulence for an in vitro attenuated strain nih.govtandfonline.comfrontiersin.org. Furthermore, attenuated clonal strains have shown the ability to induce cross-protective immunity against genetically different virulent isolates in turkeys nih.govtandfonline.comfrontiersin.org.

Data from efficacy studies highlight the potential of live-attenuated vaccines. For example, in one study evaluating the long-term efficacy of an attenuated clonal monoxenic H. meleagridis vaccine in turkeys, vaccinated birds showed a significantly higher survival rate (90%) compared to non-vaccinated controls (16%) following a challenge tandfonline.com. Vaccinated birds also exhibited improved weight gain and reduced liver and cecal lesions tandfonline.com.

While experimental results are encouraging, the immune response in turkeys to live, attenuated H. meleagridis requires approximately four weeks to develop msdvetmanual.com.

Challenges in Commercial Vaccine Production

Despite the promising results from experimental studies with live-attenuated H. meleagridis isolates, the development of a commercially available vaccine for histomoniasis faces several challenges vjas.vnnih.govpoultryworld.net. The production of vaccine prototypes using attenuated histomonads requires advanced techniques vjas.vn.

Currently, there are no commercial vaccines globally available to prevent histomoniasis nih.govpoultryworld.netinternational-animalhealth.com. Further efforts are needed to standardize the production processes for these live vaccines and to optimize their administration in the field for widespread use in the poultry industry tandfonline.com. The slow pace of vaccine development and approval has been partly attributed to the historical widespread use of drugs like this compound poultryworld.net.

The absence of approved prophylactic or therapeutic treatments since the withdrawal of this compound underscores the urgency for identifying and implementing solutions, including novel commercial vaccines poultryworld.netinternational-animalhealth.com.

Broader Implications for Antimicrobial Stewardship in Animal Agriculture

The history of this compound use and its eventual withdrawal are closely linked to the broader implications for antimicrobial stewardship in animal agriculture. This compound, while not a traditional antibiotic, is an arsenical compound that was used for disease prevention and growth promotion, practices that have come under scrutiny in the context of antimicrobial resistance (AMR) wikipedia.orgfao.orgiatp.org.

The use of antimicrobial agents, including chemically synthesized compounds like arsenicals, in animal feed has been associated with the selection and proliferation of antibiotic-resistant bacteria in animals fao.orgnih.govudel.edu. These resistant bacteria and their resistance genes can potentially be transmitted to humans through direct contact, the environment, and the food chain fao.orgnih.govudel.edufrontiersin.org.

The withdrawal of this compound by the FDA in 2016, following the earlier withdrawal of other arsenical drugs, was a significant step in removing a source of arsenic exposure in the human diet and aligned with increasing concerns about the use of such compounds in food animal production wikipedia.orgnih.govzootecnicainternational.comjhu.eduavma.orgnih.gov. This action reflects a broader global movement towards reducing the reliance on feed additives for growth promotion and disease prevention and implementing better antimicrobial stewardship practices fao.orgfao.org.

Antimicrobial stewardship in animal agriculture aims to preserve the effectiveness of antimicrobial agents for both veterinary and human medicine by promoting their responsible and prudent use fao.orgwoah.org. This includes minimizing the need for antimicrobials through improved biosecurity, hygiene, and alternative strategies such as vaccination poultryworld.nethendrix-genetics.comfao.org. The search for alternatives to compounds like this compound for controlling diseases such as histomoniasis is a direct consequence of this focus on reducing antimicrobial use and mitigating the risk of AMR poultryworld.netpoultryworld.net.

The re-emergence of diseases like histomoniasis following the removal of previously effective drugs highlights the challenges in transitioning away from routine antimicrobial use and underscores the need for effective alternative control methods to maintain animal health and productivity within a framework of responsible antimicrobial stewardship poultryworld.nethendrix-genetics.compoultryworld.netinternational-animalhealth.com. The development and successful implementation of vaccines and other non-chemotherapeutic interventions are crucial components of this broader effort to ensure the sustainable use of antimicrobials and protect public health poultryworld.netpoultryworld.netfao.org.

Future Research Directions and Knowledge Gaps

Elucidation of Novel Degradation Pathways and Metabolites

Understanding the complete degradation pathways of Nitarsone and identifying all its metabolites across various environmental matrices remains a critical knowledge gap. Studies indicate that this compound can degrade into inorganic arsenic (iAs), including arsenite (As(III)) and arsenate (As(V)), and methylarsonate (B1206947) (MA) nih.govnih.govresearchgate.netnih.govspeciation.net. Research on similar organoarsenicals like Roxarsone (B1679585) has identified additional metabolites such as N-acetyl-4-hydroxy-m-arsanilic acid (N-AHAA) and 3-amino-4-hydroxyphenylarsonic acid (3-AHPAA) in poultry litter, alongside inorganic arsenicals and methylarsenicals acs.orgacs.org.

Microbial processes play a significant role in the biotransformation of organoarsenicals. For instance, certain bacteria, like Shewanella putrefaciens, can reduce trivalent forms of Roxarsone and this compound to trivalent aromatic aminobenezylarsenicals, which are then extruded from the cells researchgate.net. Anaerobic degradation of this compound by microbes, such as Shewanella oneidensis MR-1, has been demonstrated, involving the reduction of the nitro group followed by the cleavage of the carbon-arsenic (C-As) bond by a novel C-As lyase researchgate.net. Furthermore, the ArsI dioxygenase, an enzyme found in environmental isolates, is known to catalyze the cleavage of the C-As bond in methylarsenite and trivalent aromatic arsenicals, generating As(III) nih.gov. Photodegradation also contributes to the breakdown of this compound and Roxarsone into inorganic arsenic nih.govresearchgate.net.

Future research should focus on:

Identifying all intermediate and final degradation products of this compound under various environmental conditions (e.g., aerobic, anaerobic, photochemical, microbial).

Characterizing the specific microbial communities and enzymatic mechanisms responsible for these transformations, particularly novel C-As lyases and nitroreductases.

Quantifying the rates of degradation and metabolite formation in different environmental compartments (e.g., soil, water, sediment, animal waste).

Comprehensive Assessment of Environmental Impacts in Varied Ecosystems

The historical use of this compound has led to the environmental distribution of arsenic, particularly in manure, which can subsequently contaminate soil, surface water, and groundwater when used as fertilizer nih.govnih.govmdpi.comacs.org. Long-term application of poultry litter, which contains arsenic from this compound and other organoarsenicals, can result in soil arsenic concentrations exceeding remediation standards acs.org. The ecological risks associated with different arsenic species in poultry litter under varying conditions (aerobic vs. anaerobic) have been highlighted, with higher ecological risks observed under anaerobic circumstances researchgate.net.

Key research areas include:

Investigating the long-term persistence and mobility of this compound and its various arsenic-containing metabolites in diverse ecosystems, including agricultural lands, aquatic systems, and groundwater.

Assessing the potential for bioaccumulation and biomagnification of this compound-derived arsenic species in food chains beyond poultry, affecting other wildlife and potentially humans.

Studying the impact of this compound and its degradation products on non-target organisms, including soil microbial communities, aquatic flora and fauna, and terrestrial plants.

Developing predictive models for arsenic transport and transformation in complex environmental systems to better forecast potential contamination scenarios.

Refinement of Exposure Assessment Models for Human Populations

While studies have characterized the impact of this compound use on arsenic species in turkey meat and estimated consumer exposure, further refinement of exposure assessment models is needed nih.govnih.govresearchgate.netnih.govspeciation.net. For instance, turkey meat from conventional producers not prohibiting this compound use showed significantly higher mean levels of inorganic arsenic and methylarsonate compared to antibiotic-free and organic meat nih.govnih.govresearchgate.netnih.govspeciation.net. Samples with measurable this compound had the highest levels of these arsenic species nih.govnih.govresearchgate.netnih.govspeciation.net.

Refinement efforts should focus on:

Developing more sophisticated physiologically based biokinetic (PBPK) models that integrate data from environmental monitoring, food consumption patterns, and human pharmacokinetic studies to provide more accurate estimates of internal exposure to this compound and its metabolites muni.czrivm.nlecetoc.org.

Identifying and quantifying potential new or under-recognized exposure routes for human populations, especially in regions where this compound use may still be ongoing nih.govnih.govresearchgate.netnih.gov.

Improving the quality and reliability of existing human and consumer exposure data, including the use of advanced monitoring technologies and computational modeling ecetoc.orgnumberanalytics.com.

Conducting targeted studies to assess exposure in vulnerable populations or specific dietary groups.

Development of Advanced Bioremediation Technologies

Given the environmental accumulation of arsenic from historical this compound use, developing effective bioremediation technologies is crucial for environmental cleanup mdpi.com. Bioremediation, which utilizes microorganisms and plants, is considered an environmentally friendly and cost-effective approach for removing or detoxifying contaminants innovareacademics.inmbl.or.krmdpi.com.

Key areas for advancement include:

Exploring and optimizing microbial degradation pathways for this compound and its arsenic-containing metabolites in contaminated soils and water bodies. This includes identifying and engineering microorganisms with enhanced catabolic potential innovareacademics.inmbl.or.kr.

Developing and applying advanced genetic engineering tools (e.g., CRISPR-Cas, TALEN, ZFNs) to create "designer microbes" with improved capabilities for degrading recalcitrant organoarsenicals and immobilizing inorganic arsenic mbl.or.kr.

Investigating phytoremediation strategies, where plants are used to extract or stabilize arsenic from contaminated sites, and optimizing these processes for efficiency innovareacademics.inmdpi.com.

Developing integrated bioremediation approaches that combine biological methods with other treatment technologies (e.g., adsorption, advanced oxidation processes like UV irradiation and UV-H2O2) for more comprehensive and efficient removal of this compound and its degradation products researchgate.netresearchgate.netinnovareacademics.in.

Assessing the effectiveness of bioremediation methods at real-world contaminated sites, moving beyond theoretical conditions to practical application mdpi.com.

Q & A

Basic Research Questions

Q. What established analytical methods are recommended for detecting Nitarsone and its metabolites in biological and environmental samples?

  • Methodological Answer : Use high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) to quantify inorganic arsenic residues derived from this compound metabolism. Ensure sample preparation includes enzymatic digestion to release protein-bound arsenic species. Validation should follow guidelines for limit of detection (LOD), recovery rates, and matrix effects .

Q. How should researchers design experiments to evaluate this compound’s efficacy in preventing Histomonas meleagridis infections in poultry?

  • Methodological Answer : Employ controlled in vivo trials with turkey poults, comparing this compound-treated groups (dose range: 50–200 ppm in feed) against placebo controls. Monitor infection rates via histopathology and PCR. Include a longitudinal component to assess latency of Blackhead disease suppression, referencing seasonal usage patterns noted in industry practices .

Q. What are the best practices for synthesizing this compound analogs to study structure-activity relationships?

  • Methodological Answer : Follow organoarsenic synthesis protocols with strict inert atmosphere conditions to prevent oxidation. Characterize intermediates using 1^1H/13^13C NMR and X-ray crystallography. Purity assessments must include elemental analysis and HPLC, adhering to journal-specific guidelines for compound characterization .

Advanced Research Questions

Q. How can contradictions in bioaccumulation data for this compound across avian species be resolved?

  • Methodological Answer : Conduct comparative toxicokinetic studies in chickens vs. turkeys, measuring arsenic speciation in liver, kidney, and muscle tissues. Apply Bayesian meta-analysis to reconcile interspecies differences in metabolic pathways, accounting for variables like feed composition and exposure duration .

Q. What methodologies address confounding factors in epidemiological studies linking this compound to carcinogenic outcomes?

  • Methodological Answer : Use propensity score matching to balance cohorts by age, diet, and geographic location. Stratify analysis by arsenic speciation profiles (e.g., inorganic vs. organic arsenic) and leverage cancer slope factors from dose-response models to estimate attributable risk .

Q. How can long-term ecological impacts of this compound residues in poultry waste be assessed?

  • Methodological Answer : Implement soil mesocosm experiments to simulate arsenic leaching under varying pH and organic matter conditions. Pair with metagenomic sequencing to track arsenic-resistant microbial communities. Validate field data using geographic information systems (GIS) to map historical poultry farming regions .

Methodological Frameworks

  • For Experimental Design : Apply the PICOT framework (Population: poultry species; Intervention: this compound dosage; Comparison: untreated controls; Outcome: infection rates/arsenic residues; Time: 6–12 weeks) to structure hypothesis-driven studies .
  • For Data Contradictions : Use triangulation by combining experimental, epidemiological, and computational models (e.g., molecular docking to predict this compound-enzyme interactions) .
  • For Literature Synthesis : Systematically review patents and regulatory documents (e.g., FDA withdrawal notices) alongside peer-reviewed studies to contextualize historical usage and safety debates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.